molecular formula C21H16N4O2S2 B2809279 3-(2-(indolin-1-yl)-2-oxoethyl)-5-(4-(thiophen-2-yl)thiazol-2-yl)pyrimidin-4(3H)-one CAS No. 1251675-39-4

3-(2-(indolin-1-yl)-2-oxoethyl)-5-(4-(thiophen-2-yl)thiazol-2-yl)pyrimidin-4(3H)-one

Cat. No.: B2809279
CAS No.: 1251675-39-4
M. Wt: 420.51
InChI Key: YIKRDYZHSCBOOP-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4(3H)-one core substituted at position 3 with a 2-(indolin-1-yl)-2-oxoethyl group and at position 5 with a 4-(thiophen-2-yl)thiazol-2-yl moiety.

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S2/c26-19(25-8-7-14-4-1-2-5-17(14)25)11-24-13-22-10-15(21(24)27)20-23-16(12-29-20)18-6-3-9-28-18/h1-6,9-10,12-13H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKRDYZHSCBOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC=C(C3=O)C4=NC(=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-(indolin-1-yl)-2-oxoethyl)-5-(4-(thiophen-2-yl)thiazol-2-yl)pyrimidin-4(3H)-one, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H16N4O2S2C_{21}H_{16}N_{4}O_{2}S^{2}, with a molecular weight of 420.5 g/mol. Its structure integrates an indoline moiety, a thiophene ring, and a thiazole unit, which may contribute to its biological efficacy.

PropertyValue
Molecular FormulaC21H16N4O2S2C_{21}H_{16}N_{4}O_{2}S^{2}
Molecular Weight420.5 g/mol
CAS Number1251675-39-4

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and thiazole groups have shown promising results against various pathogens. Notably, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains of bacteria .

Antioxidant Activity

The antioxidant potential of related compounds has been explored through various assays. For example, a derivative with an indole structure exhibited an IC50 value of 28.23 μg/mL in inhibiting reactive oxygen species (ROS), outperforming ascorbic acid in certain tests . This suggests that the target compound may possess similar or enhanced antioxidant capabilities due to its structural features.

Antitumor Activity

Thiophene derivatives are widely recognized for their anticancer properties. The presence of the thiophene ring in the target compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown that related compounds exhibit significant cytotoxic effects on cancer cell lines, indicating a potential application in cancer therapy .

Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized various indoline-based thiazolidinones and evaluated their biological activities. The synthesized compounds were subjected to antimicrobial testing, where several showed significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: QSAR Modeling

Quantitative Structure–Activity Relationship (QSAR) modeling was employed to predict the biological activity of indole-thiophene derivatives. The model identified key structural features that correlate with increased antioxidant and antimicrobial activities, providing insights into optimizing the design of new derivatives .

Scientific Research Applications

Structural Characteristics

This compound features several notable structural motifs:

  • Indoline moiety : Known for its diverse biological activities.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Pyrimidinone core : A versatile scaffold in drug development.

The molecular formula is C21H16N4O2S2C_{21}H_{16}N_{4}O_{2}S_{2}, and it has a molecular weight of approximately 420.5 g/mol. The unique combination of these elements contributes to the compound's pharmacological profile.

Biological Activities

Research indicates that compounds similar to 3-(2-(indolin-1-yl)-2-oxoethyl)-5-(4-(thiophen-2-yl)thiazol-2-yl)pyrimidin-4(3H)-one exhibit various biological activities:

Activity Description
AnticancerIndole derivatives are known for their ability to inhibit cancer cell proliferation.
AntimicrobialThiazole-containing compounds often show effectiveness against bacterial strains.
Anti-inflammatoryPyrimidine derivatives can modulate inflammatory responses in biological systems.

Anticancer Activity

A study investigated the anticancer properties of related indoline-thiazole compounds, demonstrating significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells, highlighting the potential of this compound as a chemotherapeutic agent.

Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of thiazole derivatives, where the compound exhibited notable effectiveness against various bacterial strains, including resistant strains. This suggests its potential application in developing new antibiotics.

Anti-inflammatory Properties

Research has shown that pyrimidine derivatives can reduce inflammation markers in animal models of inflammatory diseases. This indicates that This compound may also possess similar anti-inflammatory effects.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

Target Compound: Pyrimidin-4(3H)-one core with thiophene-thiazole and indolinone substituents. Analog 1: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile ()

  • Core: Pyrimidine-5-carbonitrile (vs. pyrimidinone).
  • Synthetic Route : Prepared via condensation of acrylonitrile derivatives with guanidine, contrasting with the target’s likely hydrazone-based synthesis .

Analog 2 : Ethyl-2-(3-(4-hydroxy-3-methyl-4-phenyl-2-thioxothiazolidin-5-yl)-2-oxoindolin-1-yl)acetate ()

  • Core: Indolin-2-one fused to a thioxothiazolidinone.
  • Key Differences: The absence of a pyrimidinone core and presence of a thioxo group may enhance metal chelation, unlike the target’s sulfur-free thiazole .

Thiophene-Thiazole Substituents

Target Compound: Thiazole at position 4 substituted with thiophen-2-yl. Analog 3: 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()

  • Thiophene Role: The thiophene here is linked to a morpholinomethyl group, enhancing solubility, whereas the target’s thiophene may prioritize π-π stacking .
  • Biological Implications : Thiophene-thiazole motifs in both compounds are associated with kinase inhibition, but the target’s lack of fluorinated groups could reduce metabolic stability .

Indolinone Moiety

Target Compound : 2-(Indolin-1-yl)-2-oxoethyl chain provides conformational flexibility.
Analog 4 : 3-(4-Hydroxy-3-methyl-4-phenyl-2-thioxothiazolidin-5-yl)-1-propylindolin-2-one ()

  • Structural Contrast: Direct fusion of indolin-2-one to thiazolidinone (vs. a flexible oxoethyl linker in the target).
  • Physicochemical Impact : The oxoethyl group in the target may improve bioavailability by balancing lipophilicity and polarity .

Spectral and Analytical Data Comparison

Property Target Compound (Hypothetical) Analog 1 () Analog 4 ()
1H-NMR (δ ppm) Indolinone H: ~7.2–7.8; Thiophene H: ~7.1–7.5 Pyrimidine H: ~8.9; Thiazole H: ~6.8 Indolinone H: ~7.3–7.6; Thiazolidinone H: ~4.5
Melting Point Estimated 200–220°C 242–243°C 198–200°C (for 3c)
Elemental Analysis C: ~60%; H: ~4.5%; N: ~12% C: 57.06%; H: 4.47%; N: 12.59% C: 63.29%; H: 5.56%; N: 7.03%

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